5H-[1,2,4]Thiadiazolo[4,5-a]pyridine
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Overview
Description
5H-[1,2,4]Thiadiazolo[4,5-a]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the broader class of thiadiazoles, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-[1,2,4]Thiadiazolo[4,5-a]pyridine typically involves multi-component reactions. One common method is the reaction of 1,3,4-thiadiazole-amines with aldehydes and active methylene compounds in the presence of a catalyst such as vanadium oxide loaded on fluorapatite. This reaction is carried out in ethanol solvent at room temperature, yielding high product efficiency .
Industrial Production Methods
Industrial production methods for this compound often involve green chemistry principles to ensure sustainability and eco-friendliness. The use of heterogeneous catalysts and solvent-free conditions are preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5H-[1,2,4]Thiadiazolo[4,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one atom or group in the molecule with another atom or group, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like vanadium oxide. Reaction conditions vary but often involve mild temperatures and environmentally friendly solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
5H-[1,2,4]Thiadiazolo[4,5-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, anticancer, and antioxidant properties, making it valuable in drug development.
Properties
CAS No. |
561322-27-8 |
---|---|
Molecular Formula |
C6H6N2S |
Molecular Weight |
138.19 g/mol |
IUPAC Name |
5H-[1,2,4]thiadiazolo[4,5-a]pyridine |
InChI |
InChI=1S/C6H6N2S/c1-2-4-8-5-7-9-6(8)3-1/h1-3,5H,4H2 |
InChI Key |
ZPKJEANEICVXTD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C2N1C=NS2 |
Origin of Product |
United States |
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